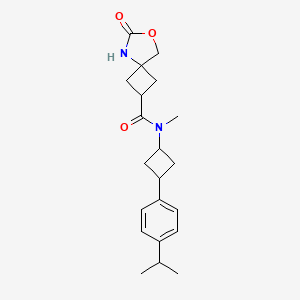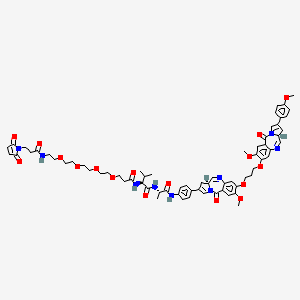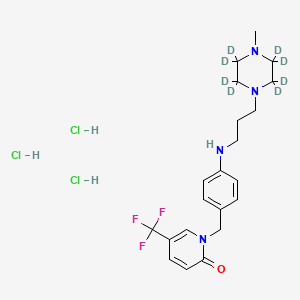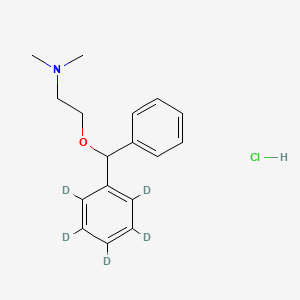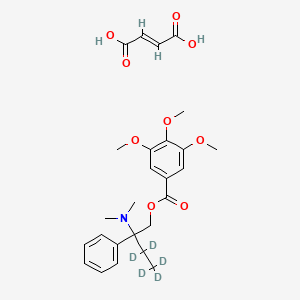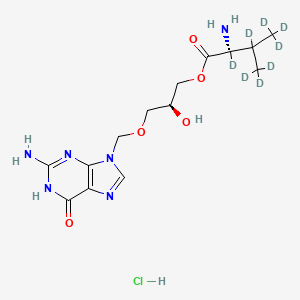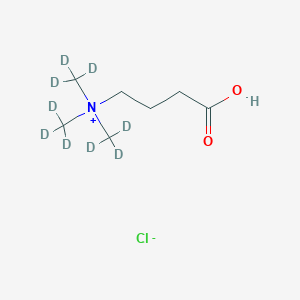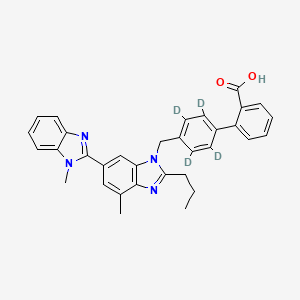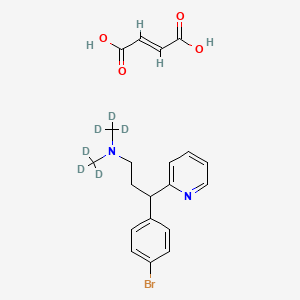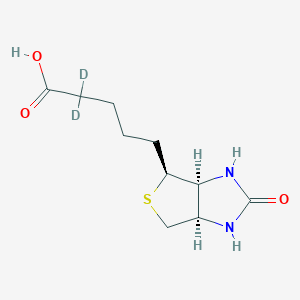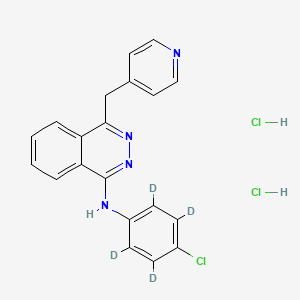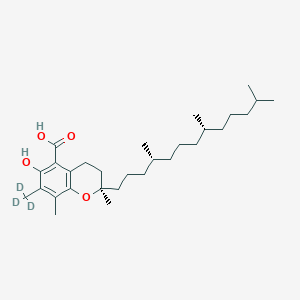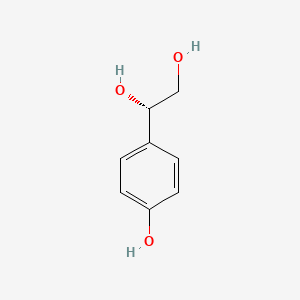
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is an organic compound characterized by the presence of a hydroxyphenyl group attached to an ethane-1,2-diol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol typically involves the use of starting materials such as 4-hydroxybenzaldehyde and ethylene glycol. One common synthetic route includes the reduction of 4-hydroxybenzaldehyde using sodium borohydride in the presence of ethylene glycol. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the reduction of 4-hydroxybenzaldehyde in the presence of ethylene glycol. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding quinones.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Substitution reactions involve the use of halogenating agents like thionyl chloride or phosphorus tribromide to introduce halogen atoms into the molecule.
Major Products Formed
科学的研究の応用
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating oxidative stress-related diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism by which (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to influence signaling pathways related to cell growth and differentiation.
類似化合物との比較
Similar Compounds
1-(4-Hydroxyphenyl)ethanol: Similar in structure but lacks the second hydroxyl group on the ethane backbone.
4-Hydroxyphenylacetic acid: Contains a carboxylic acid group instead of the ethane-1,2-diol structure.
4-Hydroxybenzyl alcohol: Features a benzyl alcohol group rather than the ethane-1,2-diol structure.
Uniqueness
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is unique due to its specific combination of a hydroxyphenyl group and an ethane-1,2-diol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H10O3 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC名 |
(1S)-1-(4-hydroxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H10O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8-11H,5H2/t8-/m1/s1 |
InChIキー |
VYRWCSXMABWFDW-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H](CO)O)O |
正規SMILES |
C1=CC(=CC=C1C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


